CL-387785, also known as EKI-785, is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) kinase activity. It has garnered attention due to its potential in treating various cancers driven by EGFR mutations. This compound is classified as a small molecule drug and is primarily investigated for its therapeutic applications in oncology.
CL-387785 was developed as part of a series of 4-anilinoquinazoline derivatives, which are known for their ability to inhibit tyrosine kinases, particularly those in the HER family, including EGFR. The compound's structure allows it to bind effectively to the ATP-binding site of the kinase, thereby blocking its activity. It is categorized under targeted cancer therapies due to its specificity for EGFR-driven malignancies .
The synthesis of CL-387785 involves a multi-step chemical process that leverages various organic reactions to construct its complex structure. The core structure of CL-387785 is based on the 4-anilinoquinazoline moiety, which is modified through several synthetic strategies:
The molecular structure of CL-387785 can be described as follows:
CL-387785 undergoes various chemical reactions during its synthesis and when interacting with biological targets:
The primary mechanism by which CL-387785 exerts its therapeutic effects involves:
CL-387785 exhibits several notable physical and chemical properties:
CL-387785 has significant applications in scientific research and clinical settings:
CL-387785 (C₁₈H₁₃BrN₄O), also known as EKI-785 or WAY-EKI 785, is an irreversible epidermal growth factor receptor (EGFR) inhibitor characterized by a distinctive anilinoquinazoline core scaffold modified with a reactive electrophilic side chain. The compound has a molecular weight of 381.23 g/mol and the CAS registry number 194423-06-8 [1] [4] [7]. Its chemical name is N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide, reflecting three critical structural domains:
Table 1: Molecular Properties of CL-387785
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₃BrN₄O |
Molecular Weight | 381.23 g/mol |
CAS Number | 194423-06-8 |
Purity | ≥95-99.79% (HPLC) |
Appearance | Light yellow to yellow solid |
XLogP | 3.7 (Predicted) |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 2 |
The structural optimization of CL-387785 focused on overcoming limitations of reversible EGFR inhibitors. The incorporation of the butynamide group was designed to target cysteine-797 (Cys797) in EGFR's ATP-binding pocket through Michael addition, forming a permanent covalent bond [3] [10]. This irreversible mechanism differentiates it from first-generation inhibitors like gefitinib. The bromine atom at the meta-position of the aniline ring optimizes hydrophobic packing in the active site, contributing to enhanced potency against resistance-conferring mutations [4] [9].
Solubility profiling reveals moderate dissolution in dimethyl sulfoxide (DMSO) (13.67–76 mg/mL, 35.86–199.35 mM), but extremely limited aqueous solubility, classifying it as a BCS Class II/IV compound. The compound is insoluble in water and ethanol, necessitating specialized formulations (e.g., CMC-Na suspensions or PEG-based solutions) for in vivo administration [4] [7] [9].
CL-387785 exhibits picomolar inhibitory activity against EGFR, with reported IC₅₀ values of 370 ± 120 pM in enzymatic assays and 5 nM for inhibition of EGF-stimulated autophosphorylation in cellular contexts [1] [4] [10]. Its primary pharmacodynamic strength lies in overcoming the T790M "gatekeeper" mutation, which confers resistance to first-generation EGFR inhibitors. While gefitinib's affinity decreases >100-fold against EGFR-T790M, CL-387785 maintains efficacy due to its covalent binding mechanism:
Table 2: Inhibitory Activity of CL-387785 Against Key Kinases
Kinase/Target | IC₅₀ (nM) | Experimental Context |
---|---|---|
Wild-type EGFR | 0.37 | Enzyme assay |
EGFR-L858R/T790M | 550 | Ba/F3 cell proliferation |
ERBB2 (HER2) | 125 | SK-BR-3 cell proliferation |
MET Amplification | >1000 | H820 cell resistance models |
BMX | 85 | Kinome-wide selectivity screening |
Kinase selectivity profiling using platforms like Ambit KINOMEscan reveals moderate off-target interactions with kinases featuring analogous cysteine residues near the ATP pocket. Notable cross-reactivity includes:
However, CL-387785 exhibits minimal activity against kinases lacking the reactive cysteine residue or those with sterically hindered ATP pockets (e.g., ALK, ROS1). In resistance models driven by MET amplification, CL-387785 shows limited efficacy (IC₅₀ >1 µM), underscoring its specificity for EGFR/ERBB2-dependent pathways [8] [10].
The pharmacokinetic profile of CL-387785 presents challenges for clinical translation. Its poor aqueous solubility (<1 mg/mL in water) and moderate DMSO solubility (76 mg/mL) necessitate advanced formulation strategies. Preclinical studies utilize suspensions in 0.5% carboxymethylcellulose sodium (CMC-Na) or solutions in 5% DMSO/40% PEG300/5% Tween 80 for in vivo delivery [4] [6].
Metabolic stability assessments indicate susceptibility to hepatic degradation, with limited plasma half-life (t₁/₂ ≈2.5 hours in murine models) [4]. Oral bioavailability is moderate (~24% in rats), attributed to:
Table 3: Pharmacokinetic Parameters in Preclinical Models
Parameter | Value | Administration Route |
---|---|---|
Plasma Half-life (t₁/₂) | 2.5 hours | Oral |
Oral Bioavailability | 24% | Oral (gavage) |
Plasma Cₘₐₓ | 429 ng/mL | Oral (10 mg/kg) |
Protein Binding | >90% (Estimated) | N/A |
Primary Solvents | DMSO, PEG300, CMC-Na | IP/PO formulations |
In murine xenograft models, intraperitoneal administration (50–100 mg/kg) achieves sufficient exposure for tumor growth inhibition. However, the requirement for high doses reflects suboptimal pharmacokinetics. Formulation optimization enhances exposure; for example, 5 mg/mL CMC-Na suspensions yield effective concentrations in kidney tissues for polycystic kidney disease models [6] [10].
Stability studies indicate sensitivity to hydrolytic degradation, particularly at physiological pH. Lyophilized solids remain stable for >2 years at -20°C when protected from light and moisture, while DMSO stock solutions (-80°C) retain activity for ≤1 month [4] [7] [9].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8